molecular formula C24H25ClN2O3 B11306561 N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11306561
M. Wt: 424.9 g/mol
InChI Key: XZVZODRHAJZTQU-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the chromene core: This can be achieved through a cyclization reaction involving a suitable phenol derivative and an appropriate aldehyde or ketone.

    Introduction of the pyrrolidine moiety: This step involves the alkylation of the chromene core with a pyrrolidine derivative.

    Attachment of the chlorophenyl group: This can be done through a nucleophilic substitution reaction, where the pyrrolidine-chromene intermediate reacts with a chlorophenyl halide.

    Formation of the carboxamide group: This final step involves the reaction of the intermediate with a suitable amine or amide source under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide: Similar structure but lacks the dimethyl groups.

    N-[2-(2-bromophenyl)-2-(pyrrolidin-1-yl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide: Similar structure but with a bromophenyl group instead of a chlorophenyl group.

Uniqueness

N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the dimethyl groups and the chlorophenyl moiety may enhance its stability, reactivity, and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C24H25ClN2O3

Molecular Weight

424.9 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]-6,7-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C24H25ClN2O3/c1-15-11-18-21(28)13-23(30-22(18)12-16(15)2)24(29)26-14-20(27-9-5-6-10-27)17-7-3-4-8-19(17)25/h3-4,7-8,11-13,20H,5-6,9-10,14H2,1-2H3,(H,26,29)

InChI Key

XZVZODRHAJZTQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)NCC(C3=CC=CC=C3Cl)N4CCCC4

Origin of Product

United States

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